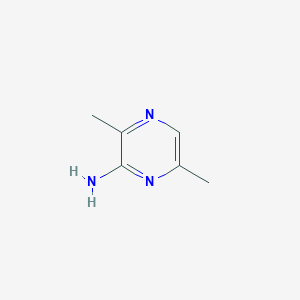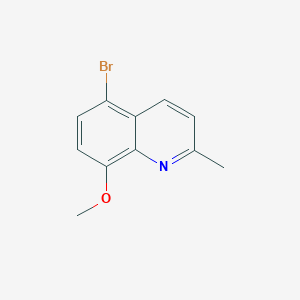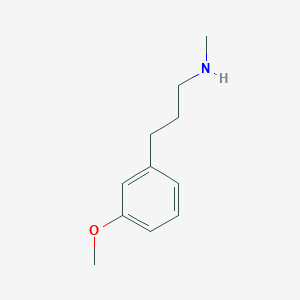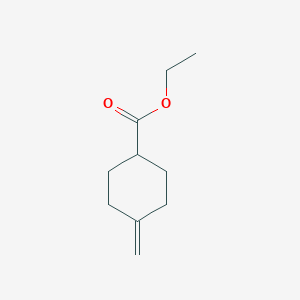
1-(2,4-Dimethylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)ethanamine is a chemical compound with the molecular formula C10H15N . It is also known as (S)-1-(2,4-Dimethylphenyl)ethanamine . The compound has a molecular weight of 149.24 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3/t9-/m0/s1 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Environmental and Health Impact Studies
1-(2,4-Dimethylphenyl)ethanamine, a chemical compound, has been the subject of various studies examining its environmental and health impacts. For instance, the study by Islam et al. (2017) delves into the herbicide 2,4-dichlorophenoxyacetic acid, a structurally similar compound, discussing its widespread application in agricultural systems and potential toxic effects on various species and ecosystems. It emphasizes the importance of understanding the environmental fate, accumulation, and the impacts of continuous low-level exposure of such compounds to devise effective mitigation strategies and regulations (Islam et al., 2017).
Industrial and Technological Applications
The compound has also been explored for its potential in industrial applications. The research conducted by Basso & Serban (2019) reviews the use of immobilized enzymes in the manufacturing of various industrial products, highlighting the production of chiral compounds such as the herbicide Dimethenamide-P. The study showcases the advantages of utilizing immobilized enzymes over traditional chemical processes, noting the economic and environmental benefits of this approach (Basso & Serban, 2019).
Ecotoxicology and Environmental Safety
Furthermore, the compound's impact on ecosystems has been a subject of ecotoxicological studies. For instance, Krijgsheld & Gen (1986) assess the consequences of aquatic contamination by chlorophenols, which are structurally related to this compound. This study sheds light on the moderate toxic effects these compounds can exert on aquatic and mammalian life, their persistence in different environmental conditions, and their strong organoleptic effects. It also discusses the importance of understanding the bioaccumulation and degradation pathways of such compounds for ensuring environmental safety (Krijgsheld & Gen, 1986).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302, H312, H314, and H332 . These indicate that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJDRMQPKZCUNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

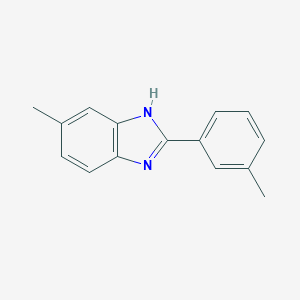

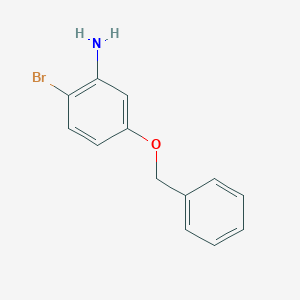
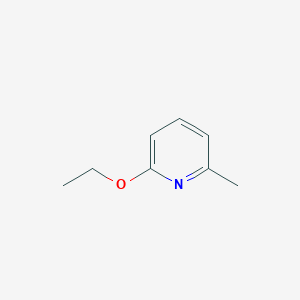
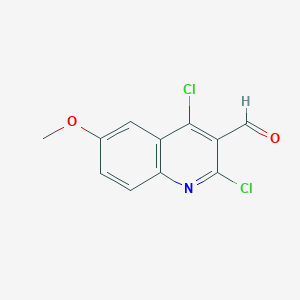
![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)

